molecular formula C24H42N4O8 B1529194 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1629904-92-2

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Cat. No. B1529194
CAS RN: 1629904-92-2
M. Wt: 514.6 g/mol
InChI Key: YMUWTMSXSLCERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate, or TDBH, is a novel compound with a wide range of applications in scientific research. It is a type of diaza-bicyclo-octane (DBO) derivative, which is a class of compounds that contain two nitrogen atoms in a ring structure. TDBH is a highly stable compound, and its unique structure makes it ideal for use in a variety of scientific and laboratory experiments.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of compounds related to Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate involves complex intramolecular reactions and structural characterization. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar structure, was synthesized via intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. This process was detailed with the use of 1H NMR spectroscopy and high-resolution mass spectrometry for characterization, and its molecular structure was determined through single crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This study highlights the complex structure and synthesis process of these compounds, providing a foundational understanding for further research applications (Moriguchi et al., 2014).

Catalytic Applications

The catalytic capabilities of 1,4-diazabicyclo[2.2.2]octane (DABCO)-related structures have been explored in various chemical reactions. For example, DABCO has been employed in the coupling of aldehydes and activated double bonds, demonstrating its utility in facilitating complex organic syntheses. This application underscores the versatility of DABCO-related compounds in catalyzing the synthesis of valuable chemical products, illustrating their potential in advancing synthetic methodologies (Hoffmann & Rabe, 1984).

Chiral Discrimination and Absolute Configuration Assignment

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate and related compounds have also been implicated in studies focused on chiral discrimination and the assignment of absolute configuration. Ternary ion-pair complexation utilizing structures similar to DABCO has been demonstrated as a versatile chiral solvating agent (CSA) for the enantiodiscrimination of carboxylic acids. This application is particularly significant in the context of asymmetric synthesis and the determination of stereochemical configurations, offering a novel approach for the precise determination of chiral molecules (Chaudhari & Suryaprakash, 2013).

properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUWTMSXSLCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 3
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 6
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.